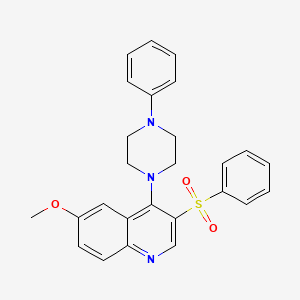![molecular formula C14H21NO3S B2377821 1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine CAS No. 2418717-45-8](/img/structure/B2377821.png)
1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine is an organic compound that features an aziridine ring, a phenoxy group, and a methylsulfonyl group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the aziridine ring.
Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions, where a methylsulfonyl chloride reacts with the phenoxy group under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the phenoxy group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme mechanisms involving aziridines.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action for 1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The aziridine ring’s reactivity could play a crucial role in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Phenoxy compounds: Molecules containing phenoxy groups with various functional groups.
Sulfonyl compounds: Compounds featuring sulfonyl groups attached to different organic frameworks.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-11(2)8-15-9-12(15)10-18-13-4-6-14(7-5-13)19(3,16)17/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLIWKXNKNMLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)




![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)
![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)


